![molecular formula C16H18N4O B7719925 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide CAS No. 714228-29-2](/img/structure/B7719925.png)

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide

Overview

Description

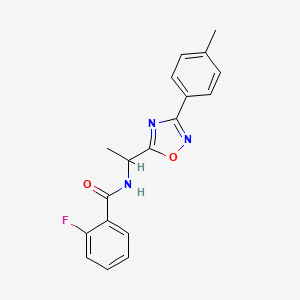

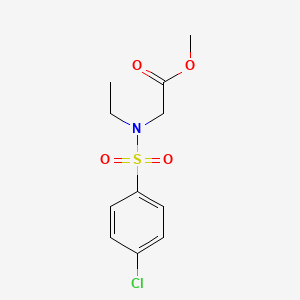

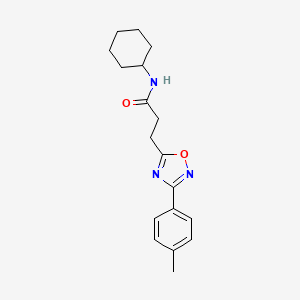

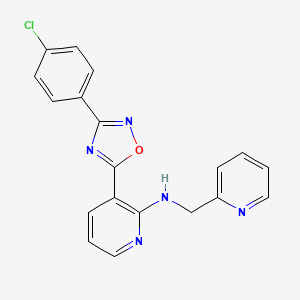

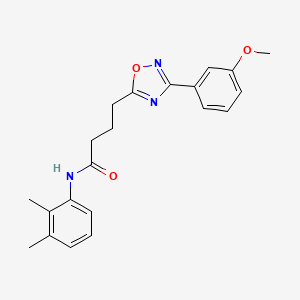

“N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide” is a compound that belongs to the class of nitrogen-containing heterocycles . These heterocycles are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine scaffolds, which are related to the compound , has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoloquinolines, have been reported to interact with various molecular targets, including protein kinases and tubulin polymerization . These targets play crucial roles in cell signaling and cell division, respectively.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes such as signal transduction and cell division .

Biochemical Pathways

Similar compounds have been reported to influence pathways related to cell signaling and cell division . The downstream effects of these interactions could include changes in cell growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activity and induce apoptosis , suggesting potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the immune system and its role in cancer. However, one limitation of using this compound in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in a lab setting.

Future Directions

There are a number of future directions for research on N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One area of interest is the development of more effective and efficient synthesis methods for this compound. Another area of interest is the development of new drugs that target the same signaling pathway as this compound. These drugs could potentially be more effective or have fewer side effects than this compound. Additionally, researchers are interested in studying the long-term effects of this compound on the immune system and its potential use in combination with other cancer treatments.

Synthesis Methods

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,3-dichloroquinoxaline with 1,6-dimethylpyrazolo[3,4-b]quinoline to form 2,3-bis(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)quinoxaline. This compound is then reacted with butyric anhydride to form this compound. The synthesis method for this compound has been optimized over the years to improve yield and purity.

Scientific Research Applications

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has been studied extensively for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer types, including lung, breast, and colon cancer. This compound works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are proteins that help regulate the immune system. This compound has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to slow or stop tumor growth.

properties

IUPAC Name |

N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-4-5-14(21)18-15-12-9-11-8-10(2)6-7-13(11)17-16(12)20(3)19-15/h6-9H,4-5H2,1-3H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVIFQQHWKEYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323360 | |

| Record name | N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

714228-29-2 | |

| Record name | N-(1,6-dimethylpyrazolo[3,4-b]quinolin-3-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)

![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)

![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)